N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2,4-dimethoxybenzamide
Description
Key structural elements include:
- A 4-chlorophenyl group at the pyrazolo[3,4-d]pyrimidine N1-position, enhancing hydrophobic interactions in target binding.
- A 3-methyl-1H-pyrazole moiety linked to the pyrimidine ring, contributing to steric and electronic modulation.
- A 2,4-dimethoxybenzamide substituent at the pyrazole C5-position, influencing solubility and bioactivity through hydrogen bonding and π-stacking.
Properties
IUPAC Name |
N-[2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2,4-dimethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN7O3/c1-14-10-21(29-24(33)18-9-8-17(34-2)11-20(18)35-3)32(30-14)23-19-12-28-31(22(19)26-13-27-23)16-6-4-15(25)5-7-16/h4-13H,1-3H3,(H,29,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJQFLFDUPZVRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=C(C=C(C=C2)OC)OC)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2,4-dimethoxybenzamide can be achieved through a multi-step process. One common route involves the initial formation of the pyrazolo[3,4-d]pyrimidine core, followed by functionalization with a chlorophenyl group. Subsequently, the pyrazole moiety is introduced through a cyclization reaction. Finally, the dimethoxybenzamide group is attached via amide coupling reactions, often utilizing reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under mild conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimizing the synthetic route for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. Key considerations include the selection of efficient catalysts, reagents, and reaction conditions that minimize by-products and facilitate easy purification.
Chemical Reactions Analysis
Types of Reactions
N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2,4-dimethoxybenzamide undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Can be achieved using agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions often employ reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can convert carbonyl groups to alcohols.
Scientific Research Applications
N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2,4-dimethoxybenzamide has diverse applications across several fields:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in enzymatic and receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, often involving binding to enzymes or receptors. This binding can modulate the activity of these targets, influencing various biochemical pathways. The exact mechanism of action can vary depending on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s pyrazolo[3,4-d]pyrimidine core is shared with several derivatives, but substituent variations significantly alter physicochemical and biological properties. Key comparisons include:
Key Observations :
- Fluorination : Example 53 () incorporates fluorine atoms, improving membrane permeability and metabolic stability compared to the target compound’s chlorophenyl group .
- Benzamide Modifications : The target’s 2,4-dimethoxybenzamide may offer better solubility than Example 53’s 2-fluoro-N-isopropylbenzamide but lower affinity for hydrophobic binding pockets .
Spectroscopic and Reactivity Comparisons
- NMR Analysis : In structurally related pyrazolo[3,4-d]pyrimidines (), substituents at positions analogous to the target compound’s 2,4-dimethoxybenzamide cause distinct chemical shifts in regions A (positions 39–44) and B (positions 29–36). These shifts correlate with altered electronic environments, suggesting the target’s benzamide group may perturb hydrogen-bonding networks in biological targets .
- Reactivity : The lumping strategy () groups compounds with similar cores for reaction modeling. The target compound’s pyrazolo[3,4-d]pyrimidine core likely undergoes analogous oxidation and nucleophilic substitution pathways as Example 53, but its dimethoxy groups may slow degradation compared to fluorinated derivatives .
Biological Activity
N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2,4-dimethoxybenzamide is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidine family. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article aims to provide a comprehensive overview of its biological activity based on current research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and its structure includes a pyrazolo[3,4-d]pyrimidine core substituted with various functional groups, which are crucial for its biological activity. The presence of the 4-chlorophenyl group and dimethoxybenzamide enhances its interaction with biological targets.
Biological Activity Overview
Recent studies have highlighted several key biological activities associated with compounds similar to this compound:
- Anticancer Activity : Compounds within this class have demonstrated significant anticancer properties. For instance, a related pyrazolo[3,4-d]pyrimidine was shown to inhibit tumor growth in MCF-7 breast cancer cells by inducing apoptosis and suppressing cell migration and cycle progression .
- Enzyme Inhibition : These compounds often act as inhibitors of various kinases, including EGFR and VEGFR2. The IC50 values for such inhibitors range from 0.3 to 24 µM, indicating potent activity against these targets .
The mechanisms by which this compound exerts its effects include:
- Molecular Docking Studies : These studies have elucidated the binding modes of the compound to target proteins, revealing critical interactions that facilitate inhibition .
- Apoptosis Induction : The compound's ability to induce apoptosis in cancer cells is linked to its interference with key signaling pathways involved in cell survival .
Case Studies
A notable case study involving a closely related compound demonstrated its efficacy in inhibiting cancer cell proliferation in vitro. The study reported that the compound effectively reduced cell viability and induced apoptosis in a dose-dependent manner, with significant effects observed at concentrations as low as 0.5 µM.
| Compound | IC50 (µM) | Target | Effect |
|---|---|---|---|
| Compound 5i | 0.3 | EGFR | Inhibition of growth |
| Compound 5i | 7.60 | VEGFR2 | Induction of apoptosis |
Q & A
Basic: What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis involves a multi-step approach:
Core Formation : Construct the pyrazolo[3,4-d]pyrimidine core via cyclization of 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile with trimethyl orthoformate, followed by ammonia treatment to yield the 4-amino intermediate .
Functionalization : Introduce the 3-methylpyrazole and 2,4-dimethoxybenzamide groups via coupling reactions. For example, use EDCl/DMAP/HOBt in DMF to form amide bonds under mild conditions (~25°C) to preserve stereochemistry .
Optimization :
- Solvent Choice : Ethanol or DMSO enhances solubility and reaction rates .
- Catalysts : Triethylamine improves yields in nucleophilic substitutions .
- Temperature Control : Maintain 60–80°C during cyclization to minimize side products .
- Purity : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Basic: What characterization techniques are essential for validating the compound’s structure and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use H/C NMR to confirm substituent positions (e.g., distinguishing 4-chlorophenyl vs. 3-methylpyrazole protons) .
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>95% threshold for biological testing) .
- X-ray Diffraction (XRD) : Resolve crystal structures to validate stereochemistry and hydrogen-bonding patterns, particularly for the pyrazolo[3,4-d]pyrimidine core .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H] ion) and detect isotopic patterns consistent with chlorine substitution .
Advanced: How can structure-activity relationship (SAR) studies be systematically designed to improve bioactivity?
Methodological Answer:
Systematic Substituent Variation :
- Replace the 4-chlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate kinase binding .
- Modify the 2,4-dimethoxybenzamide moiety to enhance solubility (e.g., carboxylate derivatives) .
Computational Modeling :
- Perform molecular docking (e.g., AutoDock Vina) to predict interactions with ATP-binding pockets in kinases like CDK2 or EGFR .
- Use QSAR models to correlate logP values with cytotoxicity (e.g., IC in MCF-7 cells) .
In Vitro Validation :
- Screen derivatives against kinase panels (e.g., Eurofins KinaseProfiler) to identify selectivity trends .
Advanced: How should researchers address contradictions in reported biological activity data across studies?
Methodological Answer:
- Standardize Assay Conditions :
- Use consistent cell lines (e.g., HepG2 vs. HEK293) and serum-free media to reduce variability in cytotoxicity assays .
- Validate kinase inhibition with ATP concentration fixed at 10 µM to avoid Km-related discrepancies .
- Orthogonal Methods :
- Cross-validate apoptosis induction via flow cytometry (Annexin V) and caspase-3/7 luminescence assays .
- Computational Reconciliation :
- Apply machine learning to identify confounding variables (e.g., metabolic stability differences due to cytochrome P450 isoforms) .
Advanced: What methodological approaches are used to study interactions with kinase targets?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Immobilize recombinant kinases (e.g., EGFR) on CM5 chips to measure binding kinetics (k/k) at varying compound concentrations (1 nM–10 µM) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to distinguish enthalpic (H-bonding) vs. entropic (hydrophobic) interactions .
- Cryo-EM/X-ray Crystallography : Resolve co-crystal structures (e.g., PDB deposition) to identify critical residues (e.g., hinge-region interactions in CDK2) .
Advanced: How can derivatives be designed to improve metabolic stability without compromising activity?
Methodological Answer:
- Block Metabolic Hotspots :
- Introduce fluorine at para positions of the benzamide moiety to inhibit CYP3A4-mediated oxidation .
- Replace labile methoxy groups with trifluoromethoxy to reduce demethylation .
- Deuterium Incorporation : Substitute deuterium at α-positions of the pyrazole ring to slow CYP450 metabolism (e.g., H-KIE effects) .
- Prodrug Strategies : Mask polar groups (e.g., phosphate esters) to enhance oral bioavailability, with enzymatic cleavage in target tissues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
